Cas no 842971-79-3 (2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone)

2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a specialized organic compound featuring an indole core substituted with methyl groups at the 2- and 6-positions and a chloroacetyl moiety at the 3-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of indole-derived pharmaceuticals, agrochemicals, and functional materials. The chloroacetyl group enhances reactivity, facilitating further derivatization via nucleophilic substitution or cross-coupling reactions. Its well-defined molecular framework ensures consistent performance in complex syntheses. The compound is typically handled under controlled conditions due to its sensitivity, requiring anhydrous environments for optimal stability. Suitable for research and industrial applications requiring precise indole functionalization.
2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone structure
842971-79-3 structure
Product Name:2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
CAS No:842971-79-3
MF:C12H12ClNO
MW:221.682782173157
MDL:MFCD03848179
CID:1076797
PubChem ID:937679
Update Time:2025-05-20

2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
    • 842971-79-3
    • DTXSID401324693
    • CHEMBL1321238
    • HMS2750G09
    • SMR000290771
    • 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethan-1-one
    • MFCD03848179
    • VS-03743
    • AKOS000505611
    • MLS000718503
    • SR-01000368642
    • CS-0315562
    • SR-01000368642-1
    • STK504742
    • ALBB-007724
    • BBL013300
    • DB-355497
    • MDL: MFCD03848179
    • Inchi: 1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3
    • InChI Key: RLLUIXUUHFNSSO-UHFFFAOYSA-N
    • SMILES: ClCC(C1=C(C)NC2C=C(C)C=CC=21)=O

Computed Properties

  • Exact Mass: 221.0607417g/mol
  • Monoisotopic Mass: 221.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.9Ų

2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone Security Information

  • HazardClass:IRRITANT

2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone Pricemore >>

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Additional information on 2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone

2-Chloro-1-(2,6-Dimethyl-1H-indol-3-yl)ethanone: A Comprehensive Overview

The compound with CAS No. 842971-79-3, commonly referred to as 2-Chloro-1-(2,6-Dimethyl-1H-indol-3-yl)ethanone, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a chlorinated ethanone group attached to a 2,6-dimethylindole moiety. The indole ring system is a well-known heterocyclic structure that forms the basis of many biologically active compounds, making this molecule particularly interesting for research and development in pharmaceuticals and materials science.

Recent studies have highlighted the potential of 2-Chloro-1-(2,6-Dimethyl-1H-indol-3-yl)ethanone in drug discovery. Researchers have explored its ability to act as a scaffold for designing novel bioactive molecules. The presence of the chlorine atom in the ethanone group introduces electron-withdrawing effects, which can enhance the molecule's reactivity and selectivity in various chemical reactions. Additionally, the dimethyl substitution on the indole ring contributes to the compound's stability and solubility properties, making it suitable for a wide range of applications.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One notable approach involves the reaction of 2-chloroacetophenone with appropriately substituted indoles under mild conditions. This method has been optimized in recent studies to improve yield and purity, ensuring that the compound can be produced efficiently for both research and industrial purposes.

The biological activity of 2-Chloro-1-(2,6-Dimethyl-1H-indol-3-yl)ethanone has been extensively studied. In vitro assays have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.

From a materials science perspective, this compound has shown promise as a precursor for advanced materials such as organic semiconductors and functional polymers. Its electronic properties make it a candidate for applications in optoelectronics and sensors. Recent advancements in thin-film deposition techniques have enabled researchers to explore its potential in creating high-performance devices with tailored electronic characteristics.

In conclusion, CAS No. 842971-79-3, or 2-Chloro-1-(2,6-Dimethyl-1H-indol-3-yl)ethanone, is a versatile compound with diverse applications across multiple disciplines. Its unique structure and favorable chemical properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing both scientific knowledge and practical innovations.

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